4-(4-hydroxyphenyl)-N-(3-nitrophenyl)-1-piperazinecarbothioamide
Overview
Description
4-(4-hydroxyphenyl)-N-(3-nitrophenyl)-1-piperazinecarbothioamide, also known as PIPER, is a synthetic compound that has recently gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
4-(4-hydroxyphenyl)-N-(3-nitrophenyl)-1-piperazinecarbothioamide has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a dopamine D2 receptor antagonist, which may have implications for the treatment of neurological disorders such as Parkinson's disease. In pharmacology, this compound has been studied for its potential use as a lead compound in the development of new drugs for various diseases. In medicinal chemistry, this compound has been studied for its potential use in the design and synthesis of new compounds with improved pharmacological properties.
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)-N-(3-nitrophenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This means that it blocks the activity of dopamine at the D2 receptor, which may have implications for the treatment of neurological disorders such as Parkinson's disease.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in laboratory experiments. For example, it has been shown to decrease dopamine release in the striatum of rats, which may be related to its dopamine D2 receptor antagonist activity. It has also been shown to have anxiolytic effects in mice, suggesting potential applications in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-hydroxyphenyl)-N-(3-nitrophenyl)-1-piperazinecarbothioamide in laboratory experiments is that it is a relatively simple compound to synthesize and purify. It also has a well-defined mechanism of action, which makes it useful for studying the dopamine D2 receptor. However, one limitation of using this compound in laboratory experiments is that its effects may be specific to certain animal models or cell types, and may not be generalizable to humans.
Future Directions
There are several future directions for research on 4-(4-hydroxyphenyl)-N-(3-nitrophenyl)-1-piperazinecarbothioamide. One area of interest is the development of new compounds based on the structure of this compound, with improved pharmacological properties. Another area of interest is the investigation of this compound's potential applications in the treatment of neurological and psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on different animal models and cell types.
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c22-16-6-4-14(5-7-16)19-8-10-20(11-9-19)17(25)18-13-2-1-3-15(12-13)21(23)24/h1-7,12,22H,8-11H2,(H,18,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAXRNWNSSSZDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=S)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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